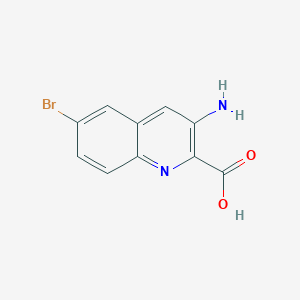
3-Amino-6-bromoquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 6th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula of this compound is C10H7BrN2O2, and it has a molecular weight of 267.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-aminoquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 3-Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-bromoquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and proteases, thereby modulating various cellular processes . Additionally, it can bind to DNA and RNA, interfering with nucleic acid synthesis and function . The bromine atom and amino group play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- 4-Amino-6-bromoquinoline
- 2-Amino-6-bromoquinoline hydrochloride
- 3-Bromoquinoline
Comparison: 3-Amino-6-bromoquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring, which imparts distinct chemical and biological properties. Compared to 6-Bromoquinoline-3-carboxylic acid, the amino group at the 3rd position enhances its reactivity and potential for forming hydrogen bonds . The presence of the bromine atom at the 6th position also differentiates it from other aminoquinoline derivatives, providing unique substitution patterns and reactivity .
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
3-amino-6-bromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15) |
InChI Key |
XJHHTQCFJLQQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)
![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)
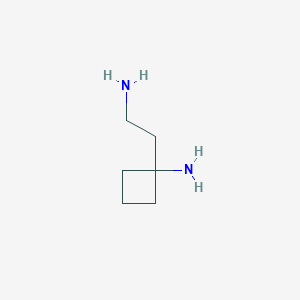
![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)
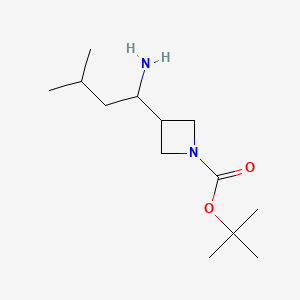
![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
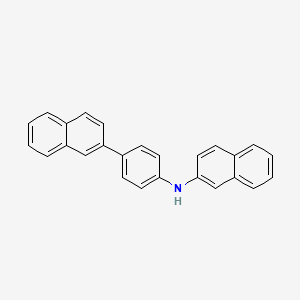
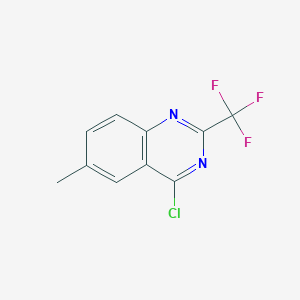
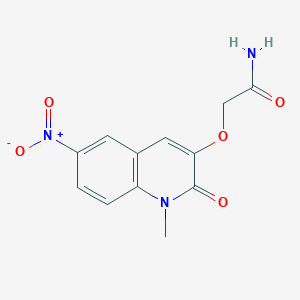
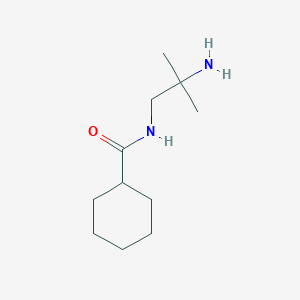
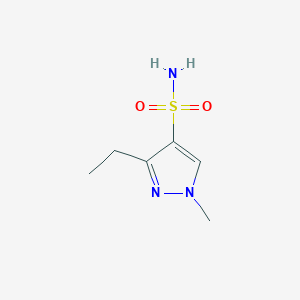
![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

